![molecular formula C23H24ClN3O3 B2567440 3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-15-4](/img/structure/B2567440.png)
3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic core, which is a type of cyclic compound where two rings share a single atom . The spirocyclic core in this compound is a “1,3,8-triazaspiro[4.5]decane” moiety, which suggests the presence of three nitrogen atoms in the ring system .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic core. The presence of nitrogen atoms within the ring system would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzyl and propanoyl groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Antimicrobial and Detoxification Applications
N-Halamine precursors, similar in structural motif to the specified compound, are utilized for antimicrobial and detoxification purposes. For instance, a study involving N-halamine-coated cotton showcased its efficacy in antimicrobial activities against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches from this study were also effective in oxidizing a simulant of chemical mustard to a less toxic derivative, demonstrating its potential in detoxification applications (Ren et al., 2009).
Anticonvulsant Activity
Derivatives of azaspiro[4.5]decane, which share a resemblance with the queried compound, have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These compounds have shown promise in the Maximum Electroshock Seizure (MES) test, indicating potential anticonvulsant activities (Obniska et al., 2006).
Crystal Packing and Conformational Preferences
Investigations into the crystal packing and conformational preferences of cyclohexane-spirohydantoin derivatives, which include halogenated benzoyl groups, have provided insights into the structural behavior of such compounds. These studies are crucial for understanding the molecular basis of the physicochemical properties and potential reactivity or interactions of similar compounds (Lazić et al., 2022).
Fluorinated Derivatives for Anticonvulsant Activity
Another study focused on fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, assessing their anticonvulsant activity. These findings highlight the role of specific substituents in enhancing the anticonvulsant effectiveness of the compounds, indicating the potential for chemical modifications to tailor therapeutic activity (Obniska et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-19-9-6-18(7-10-19)16-27-21(29)23(25-22(27)30)12-14-26(15-13-23)20(28)11-8-17-4-2-1-3-5-17/h1-7,9-10H,8,11-16H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMUMJLEHMRUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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